5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyranone core substituted with a benzyloxy group and a piperazine moiety bearing a fluorophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyranone ring.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through an amide bond formation reaction between the piperazine derivative and the carbonyl group on the pyranone ring. This step often requires coupling reagents such as EDCI or DCC to facilitate the reaction.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: Used in the development of specialty chemicals, materials science, and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
5-(benzyloxy)-2-(4-(4-methylphenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZGWPRIBHQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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